beta-Methyleneaspartate
描述
beta-Methyleneaspartate is a structural analog of L-aspartate, characterized by a methylene group (-CH₂-) substituted at the beta position of the aspartate backbone. This modification confers unique biochemical properties, particularly its role as a potent, irreversible inhibitor of cysteinesulfinate decarboxylase (CSD), a key enzyme in the metabolism of sulfur-containing amino acids like L-cysteinesulfinate . In vitro studies demonstrate that this compound inhibits CSD activity in liver and kidney tissues by >60% and 90%, respectively, though in vivo inhibition is reduced to ~40%, likely due to competing metabolic pathways or bioavailability limitations . Beyond its inhibitory effects, this compound alters the partitioning of L-cysteinesulfinate metabolism between transamination (producing pyruvate and sulfite) and decarboxylation (producing hypotaurine), shifting the balance toward transamination by approximately 3-fold . This dual role underscores its significance in studying amino acid metabolism and enzyme regulation.
属性
CAS 编号 |
73650-42-7 |
|---|---|
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C5H7NO4/c1-2(4(7)8)3(6)5(9)10/h3H,1,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
InChI 键 |
UAMWJYRYDNTFAQ-VKHMYHEASA-N |
SMILES |
C=C(C(C(=O)O)N)C(=O)O |
手性 SMILES |
C=C([C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
C=C(C(C(=O)O)N)C(=O)O |
其他CAS编号 |
73650-42-7 |
同义词 |
eta-methylene-DL-aspartate beta-methyleneaspartate |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
beta-Methyleneaspartate shares structural and functional similarities with other aspartate analogs but exhibits distinct biochemical behaviors due to its beta-substituted methylene group. Below is a comparative analysis:
Table 1: Comparative Analysis of this compound and Structurally Related Compounds
Key Findings:
Enzyme Specificity: this compound uniquely irreversibly inhibits CSD, unlike L-aspartate, which is a substrate for both CSD and transaminases .
Metabolic Pathway Modulation :
- This compound reduces decarboxylation of L-cysteinesulfinate by inhibiting CSD, thereby redirecting flux toward transamination. This contrasts with L-aspartate, which participates in both pathways .
Structural Determinants of Activity :
- The beta-methylene group is critical for irreversible inhibition, whereas alpha-position modifications (e.g., methyl groups) abolish enzymatic recognition .
Research Implications and Limitations
- Therapeutic Potential: this compound’s inhibition of CSD could inform therapies for disorders linked to taurine deficiency or oxidative stress, as hypotaurine (a CSD product) is a precursor to the antioxidant taurine .
- Analytical Challenges : Discrepancies between in vitro and in vivo inhibition efficacy (e.g., 90% vs. 40%) suggest factors like tissue-specific enzyme isoforms or compensatory pathways may mitigate its effects .
- Comparative Insights : The inertness of alpha-methyl analogs underscores the importance of stereochemistry in enzyme-substrate interactions, aiding drug design for metabolic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
